Bufopyramide

Descripción

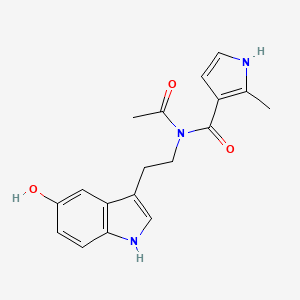

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H19N3O3 |

|---|---|

Peso molecular |

325.4 g/mol |

Nombre IUPAC |

N-acetyl-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-methyl-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C18H19N3O3/c1-11-15(5-7-19-11)18(24)21(12(2)22)8-6-13-10-20-17-4-3-14(23)9-16(13)17/h3-5,7,9-10,19-20,23H,6,8H2,1-2H3 |

Clave InChI |

YWVMXSCHEOVSPQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CN1)C(=O)N(CCC2=CNC3=C2C=C(C=C3)O)C(=O)C |

Sinónimos |

ufopyramide bufoserotonin C |

Origen del producto |

United States |

Isolation and Initial Structural Characterization

The initial encounter with the compound later named Bufopyramide occurred during the investigation of the water-soluble components of ChanSu, a traditional Chinese medicine derived from the skin secretions of toads, primarily from species such as Bufo bufo gargarizans Cantor or Bufo melanostictus Schneider. While the lipophilic bufadienolides are the major active components of ChanSu, the aqueous extracts also contain a variety of biologically active indole (B1671886) alkaloids.

Isolation Procedures from Biological Sources (e.g., Bufo Secretions, ChanSu)

In the late 1990s, a research group embarked on the systematic separation of the constituents of ChanSu. The process began with a methanol (B129727) extract of the dried toad venom. This crude extract was then subjected to column chromatography on a Diaion HP-20 resin, a porous polymer adsorbent, using a gradient of aqueous methanol to separate compounds based on their polarity.

Further purification of the fractions was achieved through a series of chromatographic techniques. This multi-step process, common in natural product chemistry, is essential for isolating individual compounds from a complex biological matrix. One of the novel compounds isolated through this procedure was a colorless amorphous solid, which the researchers named this compound.

Spectroscopic Methodologies for Structural Elucidation

With the pure compound in hand, the next critical step was to determine its chemical structure. A combination of spectroscopic techniques was employed to piece together the molecular puzzle.

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) provided the molecular formula of this compound. The analysis of the sodium adduct ion peak suggested a molecular formula of C₁₇H₁₇N₃O₃.

Infrared (IR) Spectroscopy offered insights into the functional groups present in the molecule. The IR spectrum of this compound displayed absorption bands indicating the presence of specific structural features, which were crucial for the initial structural hypothesis.

Ultraviolet-Visible (UV-Vis) Spectroscopy in methanol revealed absorption maxima characteristic of an indole chromophore, a common structural motif in alkaloids isolated from toad secretions.

Nuclear Magnetic Resonance (NMR) Spectroscopy was the cornerstone of the structural elucidation process. Both ¹H NMR and ¹³C NMR spectra were acquired, providing detailed information about the carbon-hydrogen framework of the molecule.

The structural elucidation of natural products relies heavily on a suite of advanced spectroscopic techniques. nih.gov Mass spectrometry, particularly high-resolution techniques, is indispensable for determining the elemental composition of a molecule with high accuracy. beilstein-journals.org NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional experiments (like COSY, HSQC, and HMBC), allows chemists to map out the connectivity of atoms within a molecule. mdpi.comelsevierpure.combrill.com These 2D NMR techniques reveal correlations between neighboring protons (COSY), direct carbon-proton attachments (HSQC), and longer-range carbon-proton couplings (HMBC), which are vital for assembling the complete structure of a complex molecule. elsevierpure.com Infrared spectroscopy provides valuable information about the types of chemical bonds and functional groups present, while UV-Vis spectroscopy is particularly useful for identifying conjugated systems and chromophores. nih.gov The combined application of these methods provides a comprehensive picture of a molecule's structure.

Initial Assignment of this compound Chemical Structure

Based on the interpretation of the spectroscopic data, the researchers initially proposed a novel structure for this compound. The data suggested a 5-hydroxytryptamine (serotonin) core, a common building block for alkaloids in ChanSu. The key structural feature that defined this compound was proposed to be a unique N-acyl substitution on the serotonin (B10506) side chain. This initial assignment was published as a new indole alkaloid from a natural source.

However, as is good practice in natural product chemistry, the ultimate proof of a proposed structure lies in its unambiguous total synthesis. This synthetic verification would later reveal an unexpected turn in the story of this compound.

The Synthesis-Enabled Structural Reassignment

In 2015, a different research group undertook the total synthesis of the putative structure of this compound to confirm its assignment. Their synthetic route was designed to produce the exact molecule that had been proposed based on the initial spectroscopic analysis.

Upon successful synthesis of the target molecule, they meticulously collected its spectroscopic data, including ¹H NMR and ¹³C NMR. To their surprise, the data for their synthetic compound did not match the data reported for the natural isolate of this compound. This discrepancy strongly indicated that the originally proposed structure was incorrect.

This led them to reconsider the original spectroscopic data and explore alternative structures that could be consistent with the evidence. They hypothesized that the natural product might instead be Bufoserotonin C, another indole alkaloid that had been previously isolated but whose spectroscopic data was not as widely disseminated.

To test this new hypothesis, they synthesized an authentic sample of Bufoserotonin C. Upon comparing the spectroscopic data of their synthetic Bufoserotonin C with that of the natural product originally named this compound, they found a perfect match. This provided conclusive evidence that "this compound" and Bufoserotonin C were, in fact, the same compound. The initial structural assignment of this compound was therefore incorrect, and its structure was officially reassigned to that of Bufoserotonin C. caltech.edu

This structural revision highlights the power and necessity of total synthesis in the field of natural product chemistry. While modern spectroscopic techniques are incredibly powerful, the final arbiter for a proposed structure is often its successful and unambiguous synthesis and the direct comparison of its properties with the natural substance. The case of this compound is a testament to the self-correcting nature of science and the collaborative effort of chemists in accurately defining the vast chemical diversity of the natural world.

Synthetic Approaches to Bufopyramide and Analogues

Overview of Synthetic Strategies for Indole (B1671886) Alkaloid Scaffolds

Common strategies often involve the construction of the indole ring itself, for which classic methods like the Fischer, Reissert, and Barton-Zard syntheses remain fundamental. researchgate.netresearchgate.net Modern advancements have introduced metal-catalyzed reactions, including palladium-catalyzed cross-couplings and C-H activation/functionalization, which offer milder conditions and greater functional group tolerance. researchgate.netresearchgate.net

For more complex structures, such as dimeric or hybrid indole alkaloids, convergent synthetic strategies are often employed. jst.go.jpnih.gov These approaches involve the synthesis of two or more complex fragments which are then coupled at a late stage. This method allows for flexibility and the efficient construction of molecular diversity. However, the coupling of highly functionalized and sterically hindered fragments can present significant challenges, often requiring the development of novel coupling methodologies. jst.go.jpnih.gov Oxidative coupling reactions have also emerged as a powerful tool for forging carbon-carbon bonds in the synthesis of complex indole alkaloids. researchgate.net

Divergent strategies, such as complexity-to-diversity (Ctd) and biomimetic approaches, start from a common, often nature-inspired, complex scaffold and generate a library of structurally diverse analogs through a series of transformations. researchgate.net This is particularly useful for exploring the structure-activity relationships of a given pharmacophore.

Protecting Group-Free Synthesis Methodologies for Serotonin (B10506) Derivatives

Serotonin and its derivatives, with their reactive phenolic hydroxyl and primary amine functionalities, present a classic case for the use of protecting groups. However, the development of chemoselective reagents and reaction conditions has enabled PGF approaches. For instance, direct amidation of unprotected amino acids, which share functional group similarities with serotonin, has been achieved using various coupling reagents and catalysts. researchgate.net Mechanochemical methods have also shown promise in achieving chemoselective amide couplings on molecules with unprotected hydroxyl groups. rsc.orgchemrxiv.org

In the context of bufopyramide, a protecting-group-free synthesis was initially envisioned. Current time information in Bangalore, IN.jst.go.jp This approach hinged on the selective acylation of an amide intermediate in the presence of unprotected indole and pyrrole (B145914) rings. Current time information in Bangalore, IN.jst.go.jp The strategy relied on the principle that acylation of amides can proceed through an initial O-acylation followed by rearrangement to the more stable imide. Current time information in Bangalore, IN. However, this ambitious PGF approach was unsuccessful in practice, highlighting the significant chemoselectivity challenges. Current time information in Bangalore, IN.jst.go.jp

Challenges and Innovations in the Chemical Synthesis of the this compound Framework

The synthesis of the compound originally named this compound, and correctly identified as bufoserotonin C, presented several notable challenges that ultimately led to its structural reassignment.

A primary challenge was the initial, unsuccessful attempt at a protecting-group-free synthesis of the proposed this compound structure. Current time information in Bangalore, IN.jst.go.jp The planned coupling of serotonin with 2-methylpyrrole-3-carboxylic acid to form an amide precursor proved to be very low-yielding, despite trialing multiple coupling agents. jst.go.jp This difficulty in forming the key amide bond under various conditions was an early indication of potential issues with the proposed synthetic route or the target structure itself.

The successful synthesis of the proposed this compound structure, which required the use of protecting groups, yielded a compound whose spectroscopic data did not match that of the natural product. jst.go.jp This discrepancy was the critical piece of evidence that led to the structural reassignment.

The synthesis of the actual structure, bufoserotonin C, also presented its own set of challenges, particularly in the final deprotection steps. The synthesis involved the N-alkylation of a pyrrole derivative with a serotonin-derived ditosylate, followed by detosylation and dealkylation to yield the final product. Current time information in Bangalore, IN. While the N-alkylation proceeded in good yield, the subsequent demethylation step was reported to have a poor yield. jst.go.jp

More broadly, the synthesis of hybrid molecules containing both indole and pyrrole moieties can be challenging due to the similar reactivity of these electron-rich heterocycles. Achieving selective functionalization at one heterocycle in the presence of the other requires careful strategic planning and the use of chemoselective reactions. The linkage of two distinct heterocyclic systems, as in the case of bufoserotonin C, requires robust and efficient coupling methods.

The successful synthesis and structural correction of this compound to bufoserotonin C by Davison and Sperry stands as a significant innovation, showcasing the power of total synthesis as a tool for structural verification. Current time information in Bangalore, IN.mdpi.comnih.gov

Development and Utility of Synthetic Precursors and Intermediates

The synthesis of bufoserotonin C relied on the development and use of key precursors and intermediates. The successful synthetic route is outlined below:

| Step | Reactant 1 | Reactant 2 | Product | Key Transformation |

| 1 | Pyrrole derivative (7) | - | Acetylated pyrrole (8) | Reductive acetylation |

| 2 | Acetylated pyrrole (8) | Ditosylate derivative of serotonin (9) | N-alkylated pyrrole (10) | N-alkylation |

| 3 | N-alkylated pyrrole (10) | - | Bufoserotonin C (6) | Detosylation and dealkylation |

The key precursors in this synthesis are:

Pyrrole derivative (7) : This starting material undergoes reductive acetylation to form the intermediate acetylated pyrrole (8) . This intermediate itself is a natural product also found in ChanSu. Current time information in Bangalore, IN. The ability to synthesize this natural product provides a valuable building block for the total synthesis of bufoserotonin C. The chemistry of pyrroles, including acylation and reduction, is well-established, providing a basis for the preparation of such precursors. pharmaguideline.comwikipedia.orgslideshare.net

Ditosylate derivative of serotonin (9) : This precursor is a key electrophile in the synthesis, enabling the N-alkylation of the pyrrole intermediate. The tosyl groups serve as excellent leaving groups, facilitating the nucleophilic substitution reaction. The preparation of such tosylated derivatives of serotonin is a crucial step in modifying the serotonin scaffold for coupling reactions.

The intermediate N-alkylated pyrrole (10) is the direct precursor to the final natural product. Its formation represents the successful coupling of the two heterocyclic fragments of bufoserotonin C. The final transformation of this intermediate involves the removal of the protecting/activating groups to unveil the natural product.

The development of a synthetic route that utilizes a natural product (acetylated pyrrole 8) as an intermediate is an elegant feature of this synthesis. The utility of these precursors lies in their ability to be combined in a concise and effective manner to construct the target molecule, ultimately enabling the correction of the originally proposed structure of this compound.

Structural Reassignment and Equivalence to Bufoserotonin C

Analysis of Discrepancies in Initial Structural Assignments

The initial structure of bufopyramide was proposed based on spectroscopic data from the isolated natural product. researchgate.net However, a meticulous synthesis of the putative this compound structure by Davison and Sperry in 2015 revealed significant inconsistencies when its spectroscopic data was compared to that of the natural compound. rsc.orgrsc.org These discrepancies were most apparent in the Nuclear Magnetic Resonance (NMR) spectra.

For instance, key proton (¹H) and carbon (¹³C) signals of the synthetic compound were observed at notably different chemical shifts compared to those reported for the natural product. Specifically, the pyrrole (B145914) protons in the synthetic sample appeared at δH 6.88 and 6.57 ppm, which is significantly upfield from the reported δH 7.24 and 7.79 ppm for natural this compound. rsc.org A similar trend was observed in the ¹³C NMR spectrum for the corresponding carbons (δC 117.9 and 110.9 ppm for the synthetic compound versus δC 124.4 and 121.7 ppm for the natural product). rsc.org

Further disparities were noted for the pyrrole methyl group (C21), with the synthetic compound showing a signal at δC 13.3 ppm, a stark contrast to the δC 27.1 ppm reported for the natural isolate. rsc.org Additionally, the chemical shift of the pyrrole carboxamide carbon (C15) in the synthetic sample (δC 172.8 ppm) was markedly different from that of the natural product (δC 187.7 ppm). rsc.org These substantial differences strongly indicated that the originally proposed structure for this compound was incorrect, necessitating a structural reassignment. rsc.org

Comparative Spectroscopic Analysis of Natural and Synthetic Samples of this compound and Bufoserotonin C

With the evidence pointing to an erroneous initial assignment for this compound, the focus shifted to identifying its true structure. The researchers hypothesized that this compound might be identical to another natural product, bufoserotonin C. To verify this, a synthetic sample of bufoserotonin C was prepared. rsc.orgrsc.org

Definitive Confirmation of Structural Identity with Bufoserotonin C

The definitive confirmation of this compound's identity as bufoserotonin C was achieved through the total synthesis of bufoserotonin C and the subsequent detailed comparison of its spectroscopic data with that of the originally isolated "this compound". rsc.orgrsc.org The synthesis of bufoserotonin C provided an authenticated standard against which the natural product data could be rigorously compared. rsc.org

The identical spectroscopic data, particularly the NMR data, collected in the same solvent (pyridine-d5) for both the synthetic bufoserotonin C and the reported data for natural this compound, provided conclusive evidence of their structural identity. rsc.orgrsc.org This synthesis-enabled structural reassignment definitively corrected the scientific record, establishing that this compound is not a distinct natural product but is, in fact, bufoserotonin C. rsc.orgrsc.org

Implications of Structural Reassignment for Historical Research and Future Studies

The reassignment of this compound's structure to bufoserotonin C has several important implications. For historical research, it clarifies the chemical inventory of ChanSu, a complex traditional medicine. rsc.orgrsc.org Any previous biological or pharmacological studies conducted on what was believed to be this compound must now be re-evaluated in the context of it being bufoserotonin C. nih.govfrontiersin.org This is particularly important as this compound had been reported to exhibit cytotoxicity against murine P388 lymphocytic leukemia cells. researchgate.netfrontiersin.org

For future studies, this case underscores the critical role of total synthesis in the unambiguous structural verification of natural products. rsc.orgrsc.org It serves as a reminder that spectroscopic data alone, while powerful, can sometimes lead to incorrect structural assignments. The clarification of the structural identity of this cytotoxic alkaloid is of significant importance, as ChanSu is consumed by many people. rsc.org This correction ensures that future research into the medicinal properties of ChanSu and its constituent alkaloids is based on accurate structural information, which may contribute to a better understanding of its therapeutic effects. rsc.org

Preclinical Investigations of Biological Activity in Vitro Models

Evaluation of Cytotoxic Activity in Murine Cell Lines (e.g., P388 Lymphocytic Leukemia Cells)

Initial preclinical evaluations of Bufopyramide focused on its potential cytotoxic effects using established murine cancer cell lines. A key study in this area involved testing its activity against P388 murine lymphocytic leukemia cells. mdpi.com These in vitro assays are a standard first step in anticancer drug discovery, providing a measure of a compound's ability to inhibit cell growth or induce cell death.

The cytotoxicity of this compound was quantified by determining its IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. In these assays, this compound demonstrated notable cytotoxic activity, exhibiting an IC50 value of 7.6 µg/mL against the P388 lymphocytic leukemia cell line. mdpi.com This finding established this compound as a compound of interest with measurable biological activity in a recognized preclinical cancer model.

| Compound | Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| This compound | P388 | 7.6 | mdpi.com |

Assessment in Selected Human In Vitro Carcinoma Models

Following the initial findings in murine cells, investigations were extended to assess the cytotoxic potential of this compound (also identified as Bufoserotonin C) in human cancer cell lines. Such studies are critical for evaluating the potential relevance of a compound for human cancers.

Research has demonstrated that Bufoserotonin C (this compound) exhibits cytotoxic effects against the A549 human lung adenocarcinoma epithelial cell line. mdpi.com The compound was found to have an IC50 value of 34.3 µM against this cell line. mdpi.com This activity is particularly noteworthy as it was shown to be more potent than the positive control used in the study, 5-fluorouracil (B62378) (5-FU), which had an IC50 of 48.65 µM. mdpi.com While direct cytotoxic data for this compound against other human carcinoma lines such as the hepatocellular carcinoma cells SMMC-7721 and BEL-7402 is not specified, other indole (B1671886) alkaloids from Bufo venom, like Bufothionine, have been shown to inhibit the proliferation of these specific cell lines. frontiersin.orgsci-hub.se

| Compound | Cell Line | Description | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| This compound (Bufoserotonin C) | A549 | Human Lung Adenocarcinoma | 34.3 | mdpi.com |

| 5-Fluorouracil (Control) | A549 | Human Lung Adenocarcinoma | 48.65 | mdpi.com |

Comparative Analysis of Biological Activities with Other Indole Alkaloids from Bufo Species

The venom of Bufo species is a complex mixture containing numerous indole alkaloids, providing an opportunity to compare the biological activity of this compound with structurally related compounds from the same natural source. This comparative analysis helps to understand structure-activity relationships and identify the most potent molecules.

In the same study that identified this compound's activity against P388 leukemia cells, another new indole alkaloid, Bufobutanoic acid, was also isolated and tested. mdpi.com Bufobutanoic acid exhibited weaker cytotoxicity, with an IC50 value of 22 µg/mL, nearly three times higher than that of this compound. mdpi.com

Further studies on a range of other indole alkaloids isolated from Bufo bufo gargarizans have shown varied levels of activity. For instance, a study investigating a new alkaloid named Bufobutarginine, along with the known compounds Serotonin (B10506), Bufotenidine, and Bufotenine (B1668041), found that none of these compounds exhibited cytotoxic activity against A549 and A375 human cancer cell lines. mdpi.comnih.gov Similarly, another investigation of two new alkaloids, Bufotenidine B and Bufocarboline A, along with seven other known indole alkaloids, found no significant antitumor activity against A375 human malignant melanoma cells, with IC50 values greater than 100 µM. mdpi.com

This contrasts with the demonstrated activity of this compound (Bufoserotonin C) against the A549 cell line. mdpi.com This comparative data underscores that specific structural features of this compound are likely responsible for its cytotoxic effects, as many other closely related indole alkaloids from the same source are inactive or significantly less potent.

| Compound | Cell Line(s) | Cytotoxic Activity (IC50) | Reference |

|---|---|---|---|

| This compound | P388 | 7.6 µg/mL | mdpi.com |

| This compound (Bufoserotonin C) | A549 | 34.3 µM | mdpi.com |

| Bufobutanoic acid | P388 | 22 µg/mL | mdpi.com |

| Bufobutarginine | A549, A375 | No cytotoxic activity | mdpi.comnih.gov |

| Serotonin | A549, A375 | No cytotoxic activity | mdpi.comnih.gov |

| Bufotenidine | A549, A375 | No cytotoxic activity | mdpi.comnih.gov |

| Bufotenine | A549, A375 | No cytotoxic activity | mdpi.comnih.gov |

| Bufotenidine B | A375 | No antitumor activity (>100 µM) | mdpi.com |

| Bufocarboline A | A375 | No antitumor activity (>100 µM) | mdpi.com |

Mechanistic Elucidation of Observed Biological Effects

Cellular Mechanisms of Action (e.g., Investigations into Cell Cycle Modulation Pathways in In Vitro Systems)

The primary cellular mechanism of action identified for Bufopyramide (Bufoserotonin C) is the induction of cytotoxicity in cancer cells. In vitro studies have demonstrated its ability to reduce the viability of specific cancer cell lines.

One study investigated the cytotoxic effects of six indole (B1671886) alkaloids isolated from the water extract of ChanSu against human lung adenocarcinoma epithelial cells (A549). nih.gov Among the tested compounds, this compound (referred to as bufoserotoin C) was the only one to exhibit a cytotoxic effect stronger than the reference chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU). nih.govopenmedicinalchemistryjournal.com Another study quantified this effect, reporting a half-maximal inhibitory concentration (IC50) of 34.3 µM for this compound against A549 cells, compared to an IC50 of 48.65 µM for 5-FU. mdpi.com

However, the cytotoxic activity of this compound is not universal across all cancer cell types. A separate investigation testing its effect on human malignant melanoma cells (A375) found no significant antitumor activity, with an IC50 value greater than 100 μM. mdpi.comresearchgate.net The initial discovery of this compound also reported cytotoxicity against murine P388 lymphocytic leukemia cells, with an IC50 value of 7.6 μg/mL. researchgate.net

While these findings establish a cytotoxic cellular effect, detailed investigations into the modulation of specific cell cycle pathways, such as induction of cell cycle arrest at particular phases (e.g., G1, S, or G2/M), have not been extensively reported specifically for this compound. Research on other components of ChanSu, such as bufalin (B1668032), has shown clear cell cycle arrest mechanisms, but these cannot be directly attributed to this compound. sci-hub.senih.gov

| Compound | Cell Line | Effect | Reported Value |

| This compound (Bufoserotonin C) | Murine P388 lymphocytic leukemia | Cytotoxicity | IC50: 7.6 μg/mL researchgate.net |

| This compound (Bufoserotonin C) | Human lung adenocarcinoma (A549) | Cytotoxicity | IC50: 34.3 µM mdpi.com |

| This compound (Bufoserotonin C) | Human lung adenocarcinoma (A549) | Cytotoxicity | Stronger than 5-FU nih.gov |

| 5-Fluorouracil (Control) | Human lung adenocarcinoma (A549) | Cytotoxicity | IC50: 48.65 μM mdpi.com |

| This compound (Bufoserotonin C) | Human malignant melanoma (A375) | Cytotoxicity | IC50: >100 μM mdpi.com |

Molecular Mechanisms and Signaling Pathway Perturbations (e.g., Receptor Interactions, Enzyme Activity Modulation)

The specific molecular mechanisms and signaling pathways directly perturbed by this compound remain an area requiring further investigation. Much of the detailed mechanistic work on ChanSu has focused on its bufadienolide constituents, which have been shown to modulate pathways such as the Na+/K+-ATPase, NF-κB, and various kinase cascades. researchgate.netsci-hub.senih.govfrontiersin.orgresearchgate.net

As an indole alkaloid, this compound is a derivative of 5-hydroxytryptamine (serotonin). sci-hub.se This structural relationship suggests a potential for interaction with serotonin (B10506) receptors. For instance, the related indole alkaloid bufotenine (B1668041), also found in ChanSu, is known to have a high affinity for 5-hydroxytryptamine receptors and can inhibit the NF-κB signaling pathway, which is linked to its anti-inflammatory properties. nih.govfrontiersin.orgdrugbank.com While these findings for bufotenine offer a plausible hypothesis for this compound's mechanism, direct evidence of receptor binding or signaling pathway modulation by this compound is not yet available in the reviewed literature.

Exploration of Potential Biological Targets and Their Interaction Profiles in Preclinical Contexts

The identification of specific biological targets for this compound is in its early stages. Based on its cytotoxic activity against specific cancer cells, potential targets would lie within pathways crucial for cell survival and proliferation in those sensitive cell lines.

The most direct preclinical data points to its cytotoxic potential. researchgate.netnih.govmdpi.com The differential sensitivity between A549 lung cancer cells and A375 melanoma cells suggests that the molecular targets responsible for this compound's effects are either not present or are expressed differently in the resistant cell line. mdpi.comresearchgate.net

Given its structural similarity to serotonin, serotonin receptors (5-HT receptors) are a logical class of potential targets to investigate. sci-hub.sedrugbank.com Furthermore, enzymes involved in serotonin metabolism or signaling could also be considered. However, preclinical studies with direct binding assays or interaction profiles for this compound are currently lacking. The broader anti-cancer activities of the ChanSu extract, from which this compound is derived, are linked to the induction of apoptosis and modulation of hypoxia-inducing factor-1 alpha (HIF-1α), but the specific contribution of this compound to these effects has not been isolated. researchgate.netsci-hub.se

Molecular Target Identification and Validation Strategies

Biochemical Assays for Direct Target Binding and Ligand-Receptor Interactions

Biochemical assays are fundamental for validating the interactions predicted by computational models and for discovering targets empirically. These assays can directly measure the binding affinity between a compound and a protein or quantify the inhibition of an enzyme's activity. dntb.gov.ua

The available research on Bufopyramide (bufoserotonin C) provides initial data on its biological effects through cytotoxicity assays. The MTT assay was used to determine its inhibitory concentration (IC50) against specific cancer cell lines. researchgate.netresearchgate.net

| Cell Line | Compound Name Used in Study | Reported IC50 |

| Murine P388 lymphocytic leukemia | This compound | 7.6 µg/mL |

| Human lung adenocarcinoma (A549) | Bufoserotonin C | 34.3 µM |

This table presents the reported cytotoxic activities of the compound. It is important to note the structural reassignment of this compound to bufoserotonin C. researchgate.netresearchgate.netmedchemexpress.com

Despite this initial evidence of bioactivity, there is a lack of published studies detailing direct target binding assays or specific ligand-receptor interaction experiments for bufoserotonin C. The molecular entity it directly binds to in order to elicit its cytotoxic effects has not yet been identified through biochemical means.

Application of Genetic and Proteomic Methods for Target Confirmation in Cellular Models

Modern biological techniques offer powerful ways to confirm a drug's target within a cellular context. Genetic methods, such as CRISPR-Cas9 screening or RNA interference, can validate a target by observing how the knockout or knockdown of a specific gene affects the cell's response to the compound. nih.gov Proteomic approaches, like the cellular thermal shift assay (CETSA) or affinity-based chemoproteomics, can identify direct protein-ligand engagement within the complex environment of the cell. biorxiv.orgfrontiersin.org

Currently, there are no published research articles that have applied these advanced genetic or proteomic methods to identify or confirm the cellular target of this compound (bufoserotonin C). The proteome-wide response to the compound and the specific genetic dependencies for its activity remain unknown.

Pathway-Based Target Identification and Integration into Metabolic Networks

Understanding how a compound affects cellular pathways and metabolic networks can provide crucial clues about its mechanism of action. sci-hub.se Analyzing changes in metabolic flux or signaling pathway activation after treatment can help to formulate hypotheses about the compound's primary target.

For other components of ChanSu, such as bufalin (B1668032) and bufotenine (B1668041), some pathway analyses have been conducted, implicating pathways like PI3K/Akt/ERK and NF-κB in their mechanisms of action. nih.gov Bufotenine, a related indole (B1671886) alkaloid, is known to have a high affinity for the 5-hydroxytryptamine (serotonin) receptor, suggesting a potential interaction with serotonergic pathways.

However, for this compound (bufoserotonin C) specifically, there is a lack of dedicated pathway analysis or studies integrating its effects into metabolic networks. While its structural similarity to serotonin (B10506) might suggest an interaction with related receptors or pathways, this remains speculative without direct experimental evidence. The precise signaling cascades or metabolic processes disrupted by bufoserotonin C that lead to its observed cytotoxicity have not been elucidated.

Role and Significance in Traditional Chinese Medicine Tcm Context

Phytochemical and Zoological Origin within the TCM Formulation ChanSu

The traditional Chinese medicine ChanSu, also known as Venenum Bufonis or toad venom, is derived from the dried secretions of specific toad species. nih.gov The primary zoological sources are the Asiatic toad (Bufo gargarizans Cantor) and the black-spectacled toad (Bufo melanostictus Schneider) of the Bufonidae family. nih.govworldscientific.com For centuries, ChanSu has been used in TCM for its purported therapeutic properties, including detoxification, pain relief, and reduction of swelling. nih.govworldscientific.com

The chemical composition of ChanSu is highly complex, comprising a diverse array of bioactive compounds. These include bufadienolides, indole (B1671886) alkaloids, sterols, and epinephrine, among others. nih.gov Bufopyramide was first reported in 1999 as a novel indole alkaloid isolated from ChanSu, alongside another new compound, bufobutanoic acid. nih.govresearchgate.net This placed this compound as a distinct phytochemical entity within this traditional medicinal preparation.

Contextualization within the Indole Alkaloid Class of ChanSu Components

This compound is classified as an indole alkaloid, a group of nitrogen-containing compounds characterized by an indole nucleus. In ChanSu, indole alkaloids represent one of the two most significant classes of bioactive substances, the other being bufadienolides. nih.gov The indole alkaloids in ChanSu are noted for their high hydrophilicity and are typically derived from serotonin (B10506). nih.gov

Initial studies identified this compound as 5-hydroxytryptamine N-acetyl-N-pyrrolecarboxamide. researchgate.netresearchgate.net However, subsequent research involving total synthesis led to a crucial structural reassignment. It was discovered that the spectroscopic data of the natural product originally named this compound matched that of a synthetic sample of Bufoserotonin C. rsc.orgtandfonline.com This confirmed that this compound and Bufoserotonin C are the same compound. tandfonline.com

The indole alkaloid family in ChanSu is diverse. Besides this compound (Bufoserotonin C), numerous other related compounds have been isolated, highlighting the rich chemical profile of the water-soluble fraction of this TCM. tandfonline.comnih.gov

Table 1: Selected Indole Alkaloids Identified in ChanSu

| Compound Name | Notes | Source(s) |

|---|---|---|

| This compound (Bufoserotonin C) | Initially identified as a unique compound, later structurally reassigned as Bufoserotonin C. rsc.orgtandfonline.com | nih.govresearchgate.net |

| Bufobutanoic Acid | A bioactive indole alkaloid first isolated along with this compound. nih.govresearchgate.net | nih.govresearchgate.net |

| Bufotenine (B1668041) | A well-known indole alkaloid found in ChanSu. nih.govresearchgate.net | nih.govresearchgate.net |

| Serotonin | A foundational molecule for many of ChanSu's indole alkaloids. nih.govworldscientific.com | nih.govworldscientific.com |

| N-methylserotonin | An indole alkaloid isolated from the water extract of ChanSu. tandfonline.comnih.gov | tandfonline.comnih.gov |

| N-acetylserotonin | An indole alkaloid isolated from the water extract of ChanSu. tandfonline.comnih.gov | tandfonline.comnih.gov |

| N-formylserotonin | A new indole alkaloid discovered in the water-soluble extract of ChanSu. tandfonline.comnih.gov | tandfonline.comnih.gov |

| Dehydrobufotenine | An indole alkaloid found in ChanSu preparations. researchgate.net | researchgate.net |

| Bufothionine | An indole alkaloid component of ChanSu. researchgate.net | researchgate.net |

Broader Pharmacological Properties of ChanSu Constituents and Their Relevance to this compound Research

The therapeutic effects of ChanSu are attributed to its complex mixture of chemical constituents, which exhibit a wide range of pharmacological activities. ontosight.ai Research into these components provides a broader context for understanding the potential relevance of this compound.

The two primary classes of active compounds in ChanSu are bufadienolides and indole alkaloids.

Bufadienolides : These C-24 steroids are considered the most important active components of ChanSu. nih.govsci-hub.se Compounds such as bufalin (B1668032), cinobufagin, and telocinobufagin (B1681253) are known for their potent cardiotonic and antitumor activities. nih.govworldscientific.comnih.gov They have been shown to inhibit the growth of various cancer cells, including leukemia, liver, and lung cancer. nih.govnih.govfrontiersin.org While powerful, their clinical use can be limited by toxicity. ontosight.ai

Indole Alkaloids : This class, which includes this compound (Bufoserotonin C), contributes significantly to the pharmacological profile of ChanSu. While bufadienolides are lipid-soluble, the indole alkaloids are generally water-soluble. nih.gov This is significant because many anti-tumor preparations of ChanSu, such as injections, are water-based agents that contain only trace amounts of bufadienolides. tandfonline.com This suggests that the water-soluble components, including indole alkaloids, are responsible for a substantial part of the observed anti-tumor effects in these formulations. tandfonline.comtandfonline.com

Table 2: Pharmacological Properties of Major Constituent Classes in ChanSu

| Constituent Class | Key Examples | Primary Pharmacological Properties | Source(s) |

|---|---|---|---|

| Bufadienolides | Bufalin, Cinobufagin, Telocinobufagin, Bufotalin | Potent antitumor, cardiotonic, anti-inflammatory. nih.govworldscientific.comnih.gov | nih.govworldscientific.comnih.gov |

| Indole Alkaloids | This compound (Bufoserotonin C), Bufotenine, Serotonin | Antitumor (cytotoxic), anti-inflammatory, psychotropic properties. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

Compound Index

Advanced Methodological Applications and Future Research Directions

Advanced Spectroscopic Techniques for Structural Refinement and Dynamic Molecular Interactions

The initial structural elucidation and subsequent correction of Bufopyramide to Bufoserotonin C were heavily reliant on spectroscopic methods. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry were fundamental in identifying the true structure of the natural product. frontiersin.orgdntb.gov.ua

While these techniques were pivotal for static structural determination, advanced spectroscopic methods offer the potential to explore the dynamic nature of this compound's interactions with biological targets. Techniques such as saturation transfer difference NMR (STD-NMR) and surface plasmon resonance (SPR) could elucidate the binding kinetics and affinities of this compound with its target proteins. Furthermore, advanced mass spectrometry techniques can be used to study protein-small molecule interactions with high speed and sensitivity, providing insights into dynamic and heterogeneous systems that are often encountered in drug discovery. researchgate.net For instance, native mass spectrometry could be employed to probe the interactions between this compound and its potential protein partners, helping to understand the thermodynamics and kinetics of binding. researchgate.net

The application of Förster resonance energy transfer (FRET) and nanosecond fluorescence correlation spectroscopy (nsFCS) could provide information on intramolecular distance distributions and dynamics on the nanosecond timescale, which would be invaluable for understanding how this compound interacts with its biological partners. researchgate.net Although direct studies on this compound using these advanced dynamic techniques are not yet available in the literature, they represent a promising avenue for future research to move beyond a static structural understanding to a dynamic one.

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling have played a supportive role in the study of alkaloids related to this compound. For example, molecular modeling was used to support a biomimetic synthesis study of violatinctamine, which is structurally related to this compound. acs.org Similarly, molecular modeling was instrumental in the structural revision of yuremamine, another alkaloid, a process that also referenced the this compound structural reassignment. researchgate.net

For this compound itself, computational approaches such as Density Functional Theory (DFT) could be used to calculate its optimized geometry, vibrational frequencies, and electronic properties, providing a deeper understanding of its chemical reactivity. researchgate.net Molecular docking and molecular dynamics (MD) simulations could be employed to predict and analyze the binding of this compound to its potential biological targets, such as the enzymes or receptors involved in its observed anticancer activity against P388 lymphocytic leukemia cells. frontiersin.orgacs.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex and can help in the rational design of more potent analogues. acs.org

While all-atom empirical potentials for molecular modeling and dynamics studies of proteins are well-established, specific parameters for this compound would need to be developed to ensure the accuracy of such simulations. sci-hub.se These computational studies, while not yet extensively applied directly to this compound, are a critical next step in elucidating its mechanism of action at a molecular level.

Integration of Omics Data (e.g., Metabolomics, Proteomics) in Mechanistic Studies

The integration of multi-omics data, including proteomics and metabolomics, is a powerful approach to understanding the complex biological effects of a compound. researchgate.net While there have been no specific multi-omics studies published on this compound, research on related compounds from 'Ch'an Su' provides a framework for how such studies could be applied. For example, a metabolomics study based on ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) was used to investigate the anti-hepatocarcinoma mechanisms of a related compound, identifying potential metabolic pathways affected. researchgate.net

A similar approach for this compound could reveal the metabolic perturbations it induces in cancer cells. Metabolomics could identify key metabolites and pathways, such as those related to energy metabolism or oxidative stress, that are altered upon treatment with this compound. Proteomics analysis could then identify the proteins whose expression levels change in response to the compound, providing a link between the compound's presence and a functional cellular response.

Integrating these datasets could provide a holistic view of this compound's mechanism of action, connecting its direct molecular targets to broader cellular and metabolic consequences. This integrated approach is crucial for moving beyond single-target identification to understanding the systemic effects of the compound.

Development of Novel Analogues via Synthetic Biology and Metabolic Engineering

The development of novel analogues of this compound with potentially improved activity or modified properties is an area ripe for exploration using synthetic biology and metabolic engineering. While no such work has been published for this compound itself, the synthesis of novel analogues of related compounds, such as N-Arachidonoylserotonin, has been successfully undertaken to probe structure-activity relationships.

Metabolic engineering approaches in microbial hosts like Escherichia coli or Saccharomyces cerevisiae could be employed for the biosynthesis of this compound precursors or the entire molecule, providing a more sustainable and scalable production method compared to extraction from natural sources. Furthermore, synthetic biology tools could be used to create novel pathways for the production of this compound derivatives. This could involve the introduction of genes from other organisms that encode enzymes capable of modifying the this compound scaffold, for example, by adding or modifying functional groups to alter its bioactivity and pharmacokinetic properties.

Computational tools can aid in the design of new pathways by searching databases for enzymes that can catalyze desired reactions. This in silico design, followed by in vivo implementation and optimization, represents a powerful strategy for generating a library of this compound analogues for further biological evaluation.

Expanding Preclinical Research Models (e.g., 3D Cell Cultures, Organ-on-a-Chip Systems for In Vitro Studies)

Traditional two-dimensional (2D) cell cultures have limitations in predicting in vivo responses to drugs. Three-dimensional (3D) cell cultures and organ-on-a-chip (OoC) systems offer more physiologically relevant models for preclinical testing. acs.org These advanced models better replicate the complex cellular interactions and microenvironments found in living tissues.

For this compound, which has shown potential anticancer activity, testing in 3D cancer cell spheroids could provide more accurate insights into its efficacy compared to 2D cultures. frontiersin.org 3D models can mimic the nutrient and oxygen gradients found in tumors, which can influence drug response. acs.org

Organ-on-a-chip technology could be used to create microfluidic devices that simulate the function of human organs, such as the liver or even a "tumor-on-a-chip". A liver-on-a-chip model could be used to study the metabolism of this compound and assess its potential hepatotoxicity in a human-relevant context. A tumor-on-a-chip could model the tumor microenvironment and be used to test the efficacy and mechanism of action of this compound in a more dynamic and realistic setting. While this research has not yet been conducted for this compound, these models are the future of preclinical drug evaluation.

Unexplored Biochemical Pathways and Intermolecular Interactions Mediated by this compound

The full spectrum of biochemical pathways and intermolecular interactions involving this compound remains largely unexplored. Its reported inhibitory activity against P388 lymphocytic leukemia cells suggests an interaction with pathways critical for cancer cell proliferation and survival. frontiersin.org However, the specific molecular targets and the nature of these interactions are yet to be determined.

The intermolecular forces governing the interaction of this compound with its biological targets are likely to include a combination of hydrogen bonding, van der Waals forces, and potentially π-stacking interactions involving its indole (B1671886) ring system. The strength and nature of these interactions will determine its binding affinity and specificity. Understanding these forces is crucial for the rational design of more effective analogues.

Future research should focus on identifying the direct binding partners of this compound. This could be achieved through techniques such as affinity chromatography-mass spectrometry or chemical proteomics. Once targets are identified, detailed structural and biochemical studies can be undertaken to characterize the intermolecular interactions at the atomic level. Elucidating these fundamental interactions and the downstream biochemical pathways they modulate is essential for a complete understanding of this compound's biological activity.

Q & A

Basic Research Questions

Q. What key physicochemical properties of Bufopyramide should be prioritized in preclinical pharmacokinetic studies?

- Methodology : Use high-throughput screening (HTS) to assess solubility, logP, and pKa values, as these directly influence absorption and bioavailability. Employ differential scanning calorimetry (DSC) for thermal stability analysis. Validate findings against standardized compound libraries (e.g., PubChem) to ensure consistency .

- Data Consideration : Create a comparative table of properties across solvent systems (e.g., aqueous vs. lipid-based) to inform formulation strategies.

Q. Which analytical techniques are most reliable for quantifying this compound purity in experimental batches?

- Methodology : Combine HPLC-UV for routine purity checks with LC-MS for structural confirmation. Calibrate instruments using certified reference materials (CRMs) and adhere to ICH Q2(R1) guidelines for validation .

- Data Contradiction Resolution : Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy when batch-to-batch variability exceeds ±5% .

Q. How should dose-response studies for this compound be designed to establish therapeutic windows in animal models?

- Methodology : Apply the PICO framework (Population: animal model; Intervention: dose gradient; Comparison: placebo/control; Outcome: efficacy/toxicity) to structure experiments. Use nonlinear regression models (e.g., sigmoidal Emax) to calculate EC50/ED50 values .

- Ethical Compliance : Follow ARRIVE 2.0 guidelines for transparent reporting of in vivo parameters .

Q. What in vitro models are optimal for initial screening of this compound’s bioactivity?

- Methodology : Prioritize cell lines with validated receptor targets (e.g., HEK293 for GPCR assays) and use 3D organoid models for tissue-specific responses. Include positive/negative controls in each assay plate to minimize false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodology : Conduct systematic reviews using PRISMA guidelines to identify confounding variables (e.g., metabolic enzymes in vivo). Use meta-regression to analyze covariates like dosing intervals or species-specific ADME profiles .

- Data Synthesis Table :

| Variable | In Vitro Limitations | In Vivo Confounders |

|---|---|---|

| Metabolism | Lack of hepatic enzymes | Interspecies CYP450 variations |

| Bioavailability | Artificial membrane models | First-pass effect |

Q. What statistical approaches optimize detection of this compound’s synergistic effects in combination therapies?

- Methodology : Apply the Chou-Talalay combination index (CI) method with CompuSyn software. Use factorial ANOVA to isolate interaction effects and Bayesian networks to model dose-dependent synergies .

- Ethical Consideration : Predefine stopping rules in trial protocols to avoid overinterpretation of preliminary data .

Q. Which molecular dynamics (MD) parameters are critical for modeling this compound-protein interactions?

- Methodology : Perform all-atom MD simulations with AMBER or GROMACS, focusing on binding free energy (ΔG) calculations. Validate docking poses using cryo-EM or X-ray crystallography data .

- Reproducibility : Share force field parameters and trajectory files via repositories like Zenodo to enable cross-validation .

Q. How does stereochemical configuration impact this compound’s metabolic pathways?

- Methodology : Synthesize enantiopure isomers via chiral chromatography and compare CYP450-mediated oxidation rates using hepatic microsomes. Apply Michaelis-Menten kinetics to quantify isomer-specific Vmax/Km ratios .

Q. What mechanistic studies are needed to explain this compound’s off-target effects in transcriptomic analyses?

- Methodology : Integrate RNA-seq data with STRINGdb protein interaction networks to identify dysregulated pathways. Use CRISPR-Cas9 knockouts to confirm causal genes .

- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for omics data deposition .

Methodological Best Practices

- Systematic Reviews : Use Cochrane Handbook protocols for risk-of-bias assessment and GRADE criteria for evidence quality .

- Data Reproducibility : Document experimental conditions (e.g., temperature, humidity) in supplementary materials to align with Pharmaceutical Research author guidelines .

- Ethical Compliance : Obtain IRB approval for human-derived cell line studies and declare conflicts of interest per ICMJE recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.